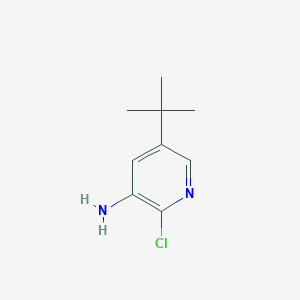

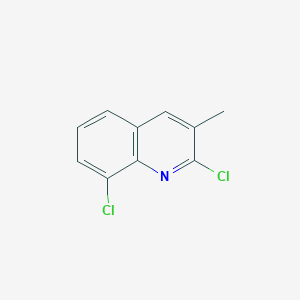

![molecular formula C11H12N2OS B2490945 2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS No. 2198913-26-5](/img/structure/B2490945.png)

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to “2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine” involves multiple steps including condensation, cyclization, chlorination, and nucleophilic substitution reactions. Studies have demonstrated methods to synthesize structurally similar compounds, providing insights into potential pathways for synthesizing the target compound. For instance, a method was established for synthesizing 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, an important intermediate of small molecule anticancer drugs, which shares a structural resemblance with our compound of interest (Zhou et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features a pyrimidine ring, which can show significant polarization of the electronic structures due to the substituents. An example study on isostructural pyrimidine derivatives provides evidence for the planarity of the pyrimidine ring and the significance of substituent positions affecting the overall molecular structure (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives, including potential compounds like “this compound”, involves interactions that can lead to the formation of hydrogen-bonded structures. Studies highlight the formation of sheets built from specific hydrogen-bonded ring structures in related compounds, suggesting similar possibilities for our target compound (Trilleras et al., 2009).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific studies on “this compound” may not be available, research on analogous pyrimidine compounds suggests that these properties are influenced by molecular structure, substituents, and intermolecular interactions, as seen in their crystallographic analysis (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are defined by their reactivity, which includes their behavior in synthesis reactions and their interaction with other chemical entities. The hydrogen bonding capability, as demonstrated in related studies, plays a significant role in their chemical properties, affecting their stability, reactivity, and potential applications (Trilleras et al., 2009).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on pyrimidine derivatives has provided insights into their crystal structures and possible biological activities. For example, a study detailed the crystal structure of a promutagen related to pyrimidine, highlighting the importance of the anti-conformation of certain methoxy groups and the potential for mispairing with guanine, which could have implications for mutagenicity and drug design (Brennan et al., 1986).

Synthesis and Applications

Numerous studies have focused on the synthesis of pyrimidine derivatives for potential applications in medicine and agriculture:

- A rapid synthetic method for 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine was established, highlighting its importance as an intermediate in small molecule anticancer drugs (Zhou et al., 2019).

- The synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate compound was detailed, with potential applications in the development of various pharmaceutical agents (Liu Guo-ji, 2009).

- Antiviral and antitumor activities of certain pyrimidine derivatives were investigated, revealing their potential in treating viral infections and cancer. For instance, compounds synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines showed antitumor properties, suggesting a path for the development of new anticancer drugs (Grigoryan et al., 2008).

Chemical Interactions and Acaricidal Activity

- Studies on the chemical interactions of pyrimidine derivatives and their acaricidal activity have led to the development of novel compounds with significant potential in agriculture. For example, phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure demonstrated promising acaricidal activity against pests, offering a new avenue for pest control strategies (Hao et al., 2020).

Wirkmechanismus

Target of Action

They can interact with various enzymes and receptors in the body .

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity .

Biochemical Pathways

Pyrimidine derivatives can be involved in a variety of biochemical pathways due to their presence in nucleic acids. They can affect DNA replication, transcription, and translation, among other processes .

Pharmacokinetics

The presence of the methyl and methoxy groups could potentially affect its solubility and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. It could potentially affect cell growth, division, or survival, among other processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-4-6-15-10(8)7-14-11-3-5-12-9(2)13-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKSKJROFXPQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)COC2=NC(=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

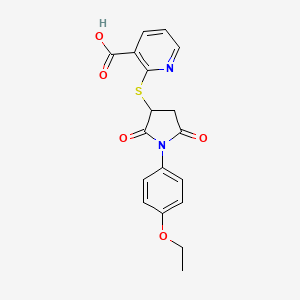

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)

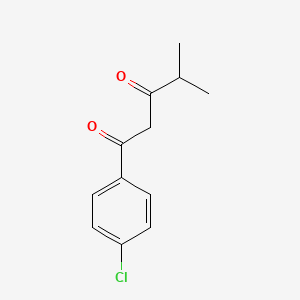

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

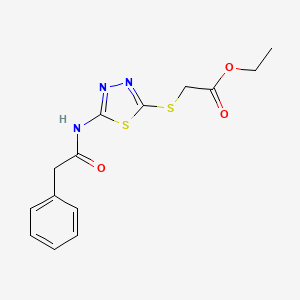

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)